1-Methyl-3-cyclohexene-1-carbaldehyde
Description
Contextualization within Cyclohexene (B86901) Derivatives Research
The cyclohexene moiety is a prevalent structural motif found in a vast array of natural products and biologically active compounds, including many pharmaceuticals, vitamins, and antibiotics. azjm.org Consequently, the synthesis and functionalization of cyclohexene derivatives are of paramount importance in organic chemistry. These six-membered rings serve as crucial scaffolds for introducing chemical complexity and controlling stereochemistry. wikipedia.org
1-Methyl-3-cyclohexene-1-carbaldehyde fits within this context as a strategically substituted derivative. Its functional groups—the aldehyde and the alkene—provide two distinct points for chemical modification. This dual reactivity allows chemists to construct complex polycyclic systems or introduce a variety of substituents with high degrees of control. Research into cyclohexene derivatives often focuses on developing new synthetic methods to access these rings and exploring their subsequent transformations into valuable target molecules. azjm.orgnih.gov The study of compounds like this compound contributes to this broader field by providing a readily accessible and highly versatile platform for synthetic exploration. nih.gov
Overview of Research Areas in Organic Chemistry and Materials Science
The utility of this compound is most pronounced in the field of organic chemistry, with potential, though less documented, applications in materials science.
In Organic Chemistry , the compound is primarily regarded as a versatile synthetic intermediate. The aldehyde functional group is susceptible to a host of reactions, including:
Nucleophilic addition: Reaction with Grignard reagents or organolithium compounds to form secondary alcohols.
Oxidation: Conversion to a carboxylic acid.
Reduction: Transformation into a primary alcohol.
Wittig reaction: Conversion of the carbonyl to a carbon-carbon double bond.
Simultaneously, the alkene moiety within the cyclohexene ring can undergo reactions such as:
Hydrogenation: To form the saturated cyclohexane (B81311) derivative.
Halogenation: Addition of halogens across the double bond.
Epoxidation: Formation of an epoxide.
Oxidative cleavage: To break the ring and form a linear dicarbonyl compound.
This orthogonal reactivity makes it a powerful tool in multi-step syntheses of complex natural products and other bioactive molecules. wikipedia.org While some related cyclohexene aldehydes are used as fragrance components, this compound is noted for its role as a chemical intermediate rather than for its organoleptic properties. thegoodscentscompany.com It has also been identified as a naturally occurring compound in guava fruit. thegoodscentscompany.com
In Materials Science , direct applications of this compound are not widely reported. However, its bifunctional nature presents potential for its use as a monomer or a precursor to monomers for polymerization reactions. The aldehyde and alkene groups could be leveraged to create functional polymers or cross-linked materials. For instance, the aldehyde could be used in condensation polymerizations, while the alkene could participate in addition polymerizations, potentially leading to materials with tailored properties for applications in coatings or advanced resins. nus.edu.sg
Historical Development of Synthetic Routes and Methodological Advancements
The primary and most historically significant method for constructing the cyclohexene ring of this compound is the Diels-Alder reaction. wikipedia.orgucla.edu This powerful reaction, for which Otto Diels and Kurt Alder were awarded the Nobel Prize in Chemistry in 1950, involves the cycloaddition of a conjugated diene with an alkene (the dienophile) to form a six-membered ring. wikipedia.org
The synthesis of this compound is a classic example of this process. The reaction involves:
Diene: Isoprene (B109036) (2-methyl-1,3-butadiene)
Dienophile: Acrolein (propenal)
This [4+2] cycloaddition reaction efficiently forms the target molecule by creating two new carbon-carbon bonds in a single, stereocontrolled step. wikipedia.org
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Reaction Type | Product |
| Isoprene | Acrolein | [4+2] Cycloaddition | This compound |
Historically, Diels-Alder reactions were often carried out under thermal conditions, simply by heating the reactants together. However, methodological advancements have led to more efficient and controlled synthetic routes. A key development has been the use of Lewis acid catalysis. rsc.org Lewis acids, such as aluminum chloride or boron trifluoride, can coordinate to the carbonyl oxygen of the dienophile (acrolein), making it more electron-deficient and thus more reactive. wikipedia.org This catalysis accelerates the reaction, often allowing it to proceed at lower temperatures and with greater control over stereochemistry. mdpi.com
Furthermore, research into highly substituted or sterically hindered systems has led to the development of specialized catalyst systems, such as mixed Lewis acid systems (e.g., AlBr₃/AlMe₃), to overcome the steric hindrance that might otherwise prevent the reaction from occurring. ucla.eduacs.orgnih.gov These advancements represent a significant evolution from the original thermal methods, expanding the scope and utility of the Diels-Alder reaction for creating complex cyclohexene derivatives like this compound.
Structure
3D Structure
Properties
CAS No. |
931-96-4 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-8(7-9)5-3-2-4-6-8/h2-3,7H,4-6H2,1H3 |
InChI Key |
HXKVDJIESURQMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=CC1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 3 Cyclohexene 1 Carbaldehyde and Its Analogs
Established Synthetic Pathways
Established routes for synthesizing the 1-methyl-3-cyclohexene-1-carbaldehyde core structure are dominated by the powerful and versatile Diels-Alder reaction, though other multi-step and preparative methods are also significant.
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction is a cornerstone in the synthesis of cyclohexene (B86901) derivatives. researchgate.net This concerted [4+2] cycloaddition reaction involves the combination of a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene ring. researchgate.net For the synthesis of this compound and its analogs, this typically involves the reaction of a substituted 1,3-diene with an α,β-unsaturated aldehyde.
A direct route to a closely related analog, 4,6-dimethyl-3-cyclohexene-1-carbaldehyde, utilizes the Diels-Alder reaction between isoprene (B109036) and crotonaldehyde (B89634). google.com This reaction serves as a model for the formation of the target compound's core structure.
Reactant Optimization and Stereocontrol Considerations
The structure of the final product in a Diels-Alder reaction is dictated by the specific diene and dienophile used. For this compound, the logical reactants would be isoprene (2-methyl-1,3-butadiene) as the diene and crotonaldehyde (but-2-enal) as the dienophile. The substitution patterns on both reactants are critical for controlling the regioselectivity and stereoselectivity of the cycloaddition.
Stereocontrol is a crucial aspect of the Diels-Alder reaction, with the potential to form different stereoisomers (endo and exo products). The transition state geometry, influenced by steric hindrance and secondary orbital interactions between the substituents on the diene and dienophile, determines the stereochemical outcome. ucla.edu In the synthesis of complex polycyclic systems, such as trans-decalin rings via intramolecular Diels-Alder reactions, the geometry and substituents within the connecting chain can promote specific, highly stereocontrolled formations. nih.gov
Catalytic Approaches in Diels-Alder Synthesis (e.g., Lewis Acid Catalysis, Zinc Catalysts)
To enhance the rate and selectivity of Diels-Alder reactions, various catalysts are employed. Lewis acids are particularly effective as they coordinate to the carbonyl oxygen of the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. nih.gov
Several catalysts have been shown to be effective in promoting the formation of cyclohexene aldehyde scaffolds:
Zinc Catalysts : Zinc compounds like zinc chloride (ZnCl₂), zinc acetate (B1210297) (Zn(OAc)₂), and zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) can be used to promote the reaction and optimize the proportion of isomers formed. google.com The reaction to form a 1,3-cyclohexadienal scaffold can be catalyzed by ZnBr₂, allowing for lower reaction temperatures. nih.gov
Other Lewis Acids : A range of other Lewis and Brønsted acids, including boron trifluoride ethyl etherate (BF₃·OEt₂), lithium perchlorate (B79767) (LiClO₄), and titanium tetrachloride (TiCl₄), have proven efficient in catalyzing Diels-Alder reactions for the synthesis of substituted 1,3-cyclohexadienals. nih.gov
Mixed Lewis Acid Systems : For reactions involving highly substituted and sterically hindered reactants, novel mixed Lewis acid systems, such as AlBr₃/AlMe₃, have been developed to achieve high yields of cyclohexene products where traditional methods might fail. ucla.edu
The table below summarizes reaction conditions for the synthesis of a related compound, demonstrating the application of these principles.
| Diene | Dienophile | Temperature | Pressure | Catalyst | Product | Reference |
| Isoprene | Crotonaldehyde | 160 °C | ~95 psig | None | 4,6-dimethyl-3-cyclohexene-1-carbaldehyde mixture | google.com |
Multistep Organic Synthesis Routes
Multistep synthesis provides an alternative approach, building the target molecule sequentially when a direct single-step reaction is not feasible or efficient. libretexts.orgtrine.eduudel.edu This strategy involves a series of interconnected reactions where the product of one step becomes the starting material for the next. udel.edu A hypothetical multistep route to this compound could involve first synthesizing the 1-methylcyclohexene core and then introducing the aldehyde group.
For instance, a known synthesis of 1-methylcyclohexene starts from cyclohexene. organicchemistrytutor.com This process involves several key transformations:
Hydration: Conversion of the alkene (cyclohexene) to an alcohol.
Oxidation: Transformation of the secondary alcohol to a ketone (cyclohexanone).
Grignard Reaction: Addition of a methyl group via a Grignard reagent (e.g., CH₃MgBr) to the ketone, forming a tertiary alcohol.
Dehydration: Elimination of water from the alcohol to form the target alkene, 1-methylcyclohexene.
Following the formation of the 1-methylcyclohexene ring, a subsequent reaction would be required to install the aldehyde group at the C1 position, which would involve advanced synthetic planning.
Preparative Methods Involving Aldehyde and Cyclohexene Ring Formation
This category encompasses general methods for constructing the two key structural features of the target molecule.
Cyclohexene Ring Formation: The Diels-Alder reaction is the most direct method. chemicalbook.com A typical laboratory-scale synthesis of the parent 3-cyclohexene-1-carboxaldehyde (B93240) involves reacting 1,3-butadiene (B125203) and acrolein in an autoclave at elevated temperature and pressure. chemicalbook.com
The following table details a specific preparation of 3-cyclohexene-1-carboxaldehyde.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Pressure | Time | Yield | Reference |
| 1,3-Butadiene | Acrolein | 1,4-dimethylcyclohexane | 150 °C | ~4 MPa | 3 h | >90% | chemicalbook.com |
Aldehyde Group Formation: Several methods exist for introducing an aldehyde group onto a cyclic structure. libretexts.org
Oxidation of Primary Alcohols: A primary alcohol attached to the cyclohexene ring can be oxidized to an aldehyde. Care must be taken to use mild oxidizing agents, such as those based on dimethyl sulfoxide (B87167) (DMSO), to prevent overoxidation to a carboxylic acid. libretexts.org
Hydroformylation of Alkenes: Also known as the oxo reaction, this process adds a formyl group (–CHO) and a hydrogen atom across an alkene's double bond. libretexts.org For example, cyclohexene can be converted to cyclohexanecarboxaldehyde (B41370) through hydroformylation using a rhodium-based catalyst. orgsyn.org
Advanced Synthetic Approaches
Modern synthetic chemistry seeks to improve upon established methods by enhancing efficiency, selectivity, and environmental compatibility.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields in shorter time frames compared to conventional heating. researchgate.net Microwave-assisted Diels-Alder reactions represent a green chemistry approach to synthesizing cyclohexene derivatives. researchgate.net
Highly Reactive Dienes: The development of novel, highly reactive dienes, such as 1-amino-3-siloxy dienes, allows for Diels-Alder reactions to occur under very mild conditions. orgsyn.org These dienes exhibit high reactivity with a wide range of dienophiles, affording cycloadducts in high yields and with complete regioselectivity, providing a versatile route to functionalized cyclohexenones that can be further modified. orgsyn.org
Catalytic Synthesis Using Heterogeneous Catalysts (e.g., β-Zeolite)
The use of heterogeneous catalysts in the Diels-Alder reaction offers significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and enhanced stability, all of which contribute to more sustainable and industrially viable processes. Zeolites, crystalline aluminosilicates with well-defined microporous structures, have emerged as effective heterogeneous catalysts for various organic transformations, including the Diels-Alder reaction. nih.gov
In the context of synthesizing this compound and its analogs, zeolites such as β-Zeolite have demonstrated considerable catalytic activity. These materials possess Lewis and Brønsted acid sites within their framework, which can activate the dienophile, thereby accelerating the cycloaddition reaction. For instance, the Diels-Alder reaction between isoprene and methyl acrylate, an analog of acrolein, has been thoroughly investigated over several zeolites. nih.gov Studies have shown that ZSM-5 zeolites provide high productivity for the corresponding cyclohexene derivative. nih.gov
More specifically, Sn-Beta zeolites, which contain tin atoms incorporated into the zeolite framework, have been shown to be efficient Lewis acid catalysts for the cycloaddition of isoprene and methyl acrylate. rsc.org These catalysts promote the reaction and exhibit a notable selectivity for the para-adduct, which is structurally analogous to this compound. The tetrahedral framework Sn-sites are believed to be responsible for the superior catalytic activity and selectivity. rsc.org While direct data for the isoprene-acrolein reaction is less common in publicly available literature, the principles of Lewis acid catalysis by zeolites are directly applicable. The catalyst activates the carbonyl group of acrolein, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and accelerating the reaction with the HOMO (Highest Occupied Molecular Orbital) of isoprene.
A study on the Diels-Alder reaction of isoprene with methyl vinyl ketone, another acrolein analog, under continuous-flow conditions found that H-beta zeolite is a suitable and durable catalyst. researchgate.net This further supports the potential of β-Zeolite as a robust heterogeneous catalyst for the synthesis of this compound.
Table 1: Performance of Zeolite Catalysts in Analogous Diels-Alder Reactions
| Catalyst | Diene | Dienophile | Product | Conversion/Yield | Selectivity | Reference |
| ZSM-5 | Isoprene | Methyl Acrylate | Methyl 4-methylcyclohex-3-enecarboxylate | High Productivity | Para isomer favored | nih.gov |
| Sn-Beta | Isoprene | Methyl Acrylate | Methyl 4-methylcyclohex-3-enecarboxylate | ~50% conversion | High para selectivity | rsc.org |
| H-Beta | Isoprene | Methyl Vinyl Ketone | 4-Acetyl-1-methylcyclohexene | Good Productivity | Not specified | researchgate.net |
Note: This table presents data from analogous reactions due to the limited availability of specific data for the isoprene and acrolein reaction.
Stereoselective and Enantioselective Synthesis Strategies
The Diels-Alder reaction is renowned for its inherent stereoselectivity, typically proceeding via a suprafacial-suprafacial cycloaddition. However, the reaction of isoprene and acrolein results in a racemic mixture of two enantiomers of this compound. The development of stereoselective and enantioselective synthetic strategies to control the absolute stereochemistry of the product is a key area of research.
Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in Diels-Alder reactions. Chiral secondary amines, such as those derived from amino acids, can reversibly form a chiral iminium ion with an α,β-unsaturated aldehyde like acrolein. This iminium ion activation lowers the LUMO of the dienophile and provides a chiral environment that directs the approach of the diene, leading to the formation of one enantiomer in excess.
For instance, the enantioselective Diels-Alder reaction of isoprene with α-(p-methoxybenzoyloxy)acrolein, a substituted acrolein, has been successfully catalyzed by a chiral ammonium (B1175870) salt derived from amino acids, achieving an enantiomeric excess (ee) of 88%. nih.gov While this example uses a modified acrolein, the principle is directly applicable to acrolein itself. Chiral oxazolidinone catalysts have also been shown to be effective in catalyzing the Diels-Alder reaction between various dienes and α,β-unsaturated aldehydes with high enantioselectivity.
Another approach involves the use of chiral Lewis acid catalysts. While these are often homogeneous catalysts, their principles are crucial for understanding stereocontrol. Chiral Lewis acids coordinate to the carbonyl oxygen of acrolein, rendering the dienophile more reactive and creating a chiral pocket that influences the facial selectivity of the cycloaddition.
Table 2: Enantioselective Diels-Alder Reactions of Isoprene with Acrolein Analogs
| Catalyst Type | Catalyst Example | Dienophile | Enantiomeric Excess (ee) | Reference |
| Organocatalyst (Chiral Ammonium Salt) | Derived from H-l-Phe-l-Leu-N(CH2CH2)2 | α-(p-methoxybenzoyloxy)acrolein | 88% | nih.gov |
| Organocatalyst (Chiral Imidazolidinone) | MacMillan Catalyst | Cinnamaldehyde | 90% | researchgate.net |
Note: This table presents data from analogous reactions to illustrate the potential for enantioselective synthesis.
Green Chemistry Principles in Synthesis
One of the key areas of focus is the use of environmentally benign solvents or the elimination of solvents altogether. Traditional Diels-Alder reactions are often carried out in organic solvents, which can be volatile, flammable, and toxic. Water has been explored as a green solvent for Diels-Alder reactions. The hydrophobic effect can lead to the aggregation of the nonpolar diene and dienophile in water, which can accelerate the reaction rate. acs.org
Solvent-free, or neat, reaction conditions represent an even greener approach. By simply heating a mixture of the diene and dienophile, the reaction can proceed without the need for any solvent, which simplifies purification and reduces waste. rsc.org
Furthermore, the choice of starting materials can contribute to the greenness of a synthesis. Isoprene is a naturally occurring compound that can be obtained from biological sources, making it a renewable feedstock. Acrolein can also be produced from renewable resources such as glycerol, a byproduct of biodiesel production.
Table 3: Application of Green Chemistry Principles in Diels-Alder Reactions
| Green Chemistry Principle | Application in Isoprene/Acrolein Reaction | Potential Benefits |
| Atom Economy | Inherent to the [4+2] cycloaddition | 100% theoretical atom economy, minimal waste. libretexts.org |
| Use of Safer Solvents | Performing the reaction in water. | Reduced toxicity and environmental impact compared to organic solvents; potential rate enhancement. acs.org |
| Solvent-Free Conditions | Heating a mixture of isoprene and acrolein. | Elimination of solvent waste, simplified workup, and reduced energy consumption for solvent removal. rsc.org |
| Catalysis | Employing heterogeneous catalysts like β-Zeolite. | Catalyst recyclability, reduced waste, and improved process efficiency. rsc.orgresearchgate.net |
| Use of Renewable Feedstocks | Utilizing bio-based isoprene and acrolein. | Reduced reliance on fossil fuels and a more sustainable process. |
Chemical Reactivity and Mechanistic Investigations of the Aldehyde Moiety and Cyclohexene Ring
Aldehyde Group Reactivity
The aldehyde functional group is one of the most versatile in organic chemistry, undergoing a wide array of transformations. Its reactivity is dominated by the polarity of the carbon-oxygen double bond, which renders the carbonyl carbon highly susceptible to nucleophilic addition. libretexts.orgmasterorganicchemistry.com
Nucleophilic addition is the most fundamental reaction of aldehydes. masterorganicchemistry.com The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C-O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.orgyoutube.com
The general mechanism can be summarized in two steps:
Nucleophilic Attack: The nucleophile (Nu⁻) adds to the carbonyl carbon, breaking the π bond and pushing the electrons onto the oxygen atom.
Protonation: An acid source protonates the resulting alkoxide ion to form the final alcohol product. libretexts.orgyoutube.com
Strong nucleophiles, such as those found in Grignard reagents (R-MgX) or organolithium reagents (R-Li), undergo this reaction readily. youtube.com Similarly, hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) deliver a hydride ion (H⁻) as the nucleophile to produce primary alcohols. youtube.com
The following table illustrates the products formed from the nucleophilic addition of various reagents to 1-Methyl-3-cyclohexene-1-carbaldehyde.
| Nucleophilic Reagent | Nucleophile | Intermediate | Final Product | Product Name |
| Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | CH₃⁻ | Magnesium alkoxide | 1-(1-Methyl-3-cyclohexen-1-yl)ethanol | |
| Phenyl lithium (C₆H₅Li), then H₃O⁺ | C₆H₅⁻ | Lithium alkoxide | (1-Methyl-3-cyclohexen-1-yl)(phenyl)methanol | |
| Sodium borohydride (NaBH₄), then H₂O | H⁻ | Borate ester | (1-Methyl-3-cyclohexen-1-yl)methanol | |
| Hydrogen cyanide (HCN) | CN⁻ | Alkoxide | 2-(1-Methyl-3-cyclohexen-1-yl)-2-hydroxyacetonitrile |
Under basic conditions, aldehydes with at least one α-hydrogen can function as both a nucleophile (after deprotonation to an enolate) and an electrophile, leading to the aldol (B89426) reaction. masterorganicchemistry.com The initial product is a β-hydroxy aldehyde, known as an aldol addition product. youtube.com Upon heating, this product can undergo dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated aldehyde. This latter step is the aldol condensation. masterorganicchemistry.comyoutube.com
For this compound, which lacks α-hydrogens, it cannot form an enolate itself and therefore cannot undergo self-condensation via the typical aldol pathway. However, it can act as the electrophilic partner in a "crossed" or "mixed" aldol reaction with another aldehyde or ketone that does possess α-hydrogens. masterorganicchemistry.comyoutube.com
A crossed aldol reaction works best when the non-enolizable aldehyde (in this case, this compound) is reacted with an enolizable carbonyl compound under conditions where the enolizable partner is slowly added to a mixture of the base and the non-enolizable aldehyde to minimize self-condensation of the enolizable partner.
The table below outlines potential products from crossed aldol reactions involving this compound.
| Enolizable Partner | Base | Aldol Addition Product | Aldol Condensation Product |
| Acetaldehyde (CH₃CHO) | NaOH | ||
| Acetone ((CH₃)₂CO) | NaOH |
Aldehydes react with primary amines to form imines, which are compounds containing a carbon-nitrogen double bond. When the nitrogen atom is bonded to an alkyl or aryl group, these imines are commonly referred to as Schiff bases. wjpsonline.comijacskros.com The formation of a Schiff base is a reversible reaction that typically occurs under acid or base catalysis. wjpsonline.com
The mechanism involves a two-stage process:
Addition: The nucleophilic primary amine attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate that quickly undergoes proton transfer to yield a neutral aminoalcohol, also known as a carbinolamine. ijacskros.com
Elimination: The carbinolamine is then dehydrated, usually under acidic conditions which facilitate the loss of the hydroxyl group as water, to form the final imine product. wjpsonline.comijacskros.com
The synthesis is often carried out at a mildly acidic pH. The acid concentration must be carefully controlled; if it is too high, the amine nucleophile will be protonated, rendering it non-nucleophilic and inhibiting the initial addition step. wjpsonline.com
| Primary Amine | Catalyst | Schiff Base (Imine) Product |
| Aniline (C₆H₅NH₂) | H⁺ | |
| Ethylamine (CH₃CH₂NH₂) | H⁺ |
The aldehyde group can be reduced to either a primary alcohol or completely deoxygenated to a methyl group, depending on the reagents and reaction conditions. wikipedia.org
Reduction to Primary Alcohols: This transformation is readily achieved using metal hydride reagents. libretexts.org Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are common choices. LiAlH₄ is a very powerful reducing agent, while NaBH₄ is milder and more selective. The mechanism is a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org
Deoxygenation to Alkanes: Complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group can be accomplished through several methods, most notably the Wolff-Kishner and Clemmensen reductions. masterorganicchemistry.com
Wolff-Kishner Reduction: This method involves the formation of a hydrazone by reacting the aldehyde with hydrazine (B178648) (NH₂NH₂), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. masterorganicchemistry.comlibretexts.org The driving force is the formation of stable nitrogen gas. masterorganicchemistry.com This method is suitable for compounds that are stable under strongly basic conditions. libretexts.org
Clemmensen Reduction: This reduction uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl). thieme-connect.de It is effective for a wide range of aldehydes and ketones but is limited to substrates that can withstand strongly acidic conditions. thieme-connect.de
The following table compares these reduction methods for this compound.
| Reaction Name | Reagents & Conditions | Product | Product Name | Suitability |
| Hydride Reduction | 1. NaBH₄, CH₃OH 2. H₂O | (1-Methyl-3-cyclohexen-1-yl)methanol | General, mild conditions | |
| Wolff-Kishner Reduction | 1. H₂NNH₂ 2. KOH, heat | 1,4-Dimethyl-1-cyclohexene | Base-stable compounds | |
| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | 1,4-Dimethyl-1-cyclohexene | Acid-stable compounds |
Cyclohexene (B86901) Ring Reactivity
The carbon-carbon double bond within the cyclohexene ring is a site of electron density, making it susceptible to attack by electrophiles and participation in cycloaddition reactions.
Cycloaddition reactions are concerted reactions in which two unsaturated molecules react to form a cyclic adduct. The most well-known of these is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In this reaction, a conjugated diene (the 4π-electron component) reacts with a dienophile (the 2π-electron component) to form a six-membered ring. researchgate.net
The double bond in this compound can function as a dienophile. The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups attached to the double bond. libretexts.org While the aldehyde group in this molecule is not directly conjugated with the double bond, its inductive electron-withdrawing effect can still influence the reactivity of the alkene, making it a viable partner for reaction with electron-rich dienes.
The reaction is highly stereospecific, with the relative stereochemistry of the reactants being preserved in the product. libretexts.org The reaction between this compound and a simple diene like 1,3-butadiene (B125203) would yield a bicyclic system.
| Diene | Dienophile | [4+2] Cycloaddition Product |
| 1,3-Butadiene | ||
| Cyclopentadiene (B3395910) |
Oxidation and Reduction Pathways of the Olefinic Bond
The double bond in the cyclohexene ring of this compound is susceptible to both oxidation and reduction reactions, leading to a variety of saturated and functionalized derivatives.
Oxidation:
The olefinic bond can undergo several types of oxidation reactions, including epoxidation and ozonolysis.
Epoxidation: The reaction of the double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. This reaction proceeds via the concerted addition of an oxygen atom across the double bond. For cyclohexene derivatives, this can lead to the formation of diastereomeric epoxides, depending on the stereochemistry of the starting material and the reaction conditions. The production of cyclohexene oxide from cyclohexene is a well-established industrial process. wikipedia.org
Ozonolysis: Cleavage of the carbon-carbon double bond can be achieved through ozonolysis. wikipedia.org This reaction involves the treatment of the alkene with ozone (O₃) followed by a workup step. wikipedia.org The nature of the workup determines the final products. A reductive workup (e.g., with zinc dust or dimethyl sulfide) typically yields aldehydes or ketones, while an oxidative workup (e.g., with hydrogen peroxide) leads to carboxylic acids. wikipedia.orgnih.gov In the case of this compound, ozonolysis would be expected to yield a dicarbonyl compound. The reaction proceeds through an unstable primary ozonide intermediate. nih.gov
Reduction:
The primary method for the reduction of the olefinic bond in this compound is catalytic hydrogenation.
Catalytic Hydrogenation: This process involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst. acs.orglibretexts.org Common catalysts for this transformation include platinum, palladium, and nickel. libretexts.org The hydrogenation of an alkene is a thermodynamically favorable, exothermic reaction. libretexts.orglibretexts.org The process typically involves the syn-addition of two hydrogen atoms to the same face of the double bond. libretexts.org For this compound, this would result in the formation of 1-methylcyclohexane-1-carbaldehyde. The heat of hydrogenation provides a measure of the stability of the alkene. libretexts.org
| Reaction Type | Reagents | Key Features | Expected Product from this compound |
| Oxidation | |||
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Formation of a three-membered epoxide ring. | 1-Methyl-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde |
| Ozonolysis (Reductive Workup) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Cleavage of the C=C bond to form carbonyl compounds. | A dicarbonyl compound |
| Reduction | |||
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pt, Pd, Ni) | Addition of H₂ across the C=C bond. | 1-Methylcyclohexane-1-carbaldehyde |
Mechanistic Studies
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.
Organocatalytic Reaction Mechanisms
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For α,β-unsaturated aldehydes like acrolein and its derivatives, organocatalysis often proceeds through the formation of reactive intermediates such as iminium ions and enamines. semanticscholar.orgprinceton.edu
In a typical organocatalytic cycle involving a secondary amine catalyst (e.g., a derivative of proline), the catalyst first condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion. This iminium ion activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it more susceptible to nucleophilic attack. princeton.eduresearchgate.net
For reactions like the Diels-Alder reaction, the activated iminium ion acts as a dienophile. princeton.eduresearchgate.net After the cycloaddition occurs, the resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst. princeton.eduresearchgate.net Organocatalytic Michael additions to α,β-unsaturated aldehydes also proceed through iminium ion activation, facilitating the conjugate addition of nucleophiles. mdpi.comrsc.orgmdpi.com
In some cases, the reaction can proceed through a dienamine intermediate, which reverses the polarity of the substrate, allowing for reactions with electrophiles at the γ-position. semanticscholar.org
| Organocatalytic Reaction | Key Intermediate | Role of Catalyst | Example Application |
| Diels-Alder Reaction | Iminium ion | LUMO-lowering activation of the dienophile | Asymmetric synthesis of cyclohexene derivatives princeton.eduresearchgate.net |
| Michael Addition | Iminium ion | LUMO-lowering activation of the Michael acceptor | Enantioselective conjugate addition of nucleophiles mdpi.comrsc.orgmdpi.com |
| γ-Functionalization | Dienamine | Umpolung (polarity reversal) of the substrate | Reaction with electrophiles at the γ-position semanticscholar.org |
Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving the olefinic bond of cyclohexene derivatives have been the subject of numerous studies.
Kinetics: The rate of epoxidation of cyclohexene derivatives is influenced by the nature of the oxidant and the catalyst used. Kinetic studies on the epoxidation of cyclohexene have been conducted to understand the reaction behavior and optimize conditions. The kinetics of the ring-opening copolymerization of cyclohexene oxide have also been investigated, revealing a second-order rate law in some cases. cdnsciencepub.com
Thermodynamics: The hydrogenation of cyclohexene to cyclohexane (B81311) is an exothermic process, and the heat of hydrogenation is a measure of the stability of the double bond. libretexts.org Thermodynamic data for the dehydrogenation and hydrogenation of cyclohexene and its derivatives have been calculated. For instance, the conversion of cyclohexene to benzene (B151609) is an endothermic reaction, while its hydrogenation to cyclohexane is exothermic. researchgate.net
Intermediate Characterization in Reaction Pathways
The direct observation and characterization of reactive intermediates are often challenging but provide invaluable insight into reaction mechanisms.
In ozonolysis, the initial product is a highly unstable primary ozonide (molozonide). nih.govmsu.edu Spectroscopic evidence for the transient existence of molozonides has been obtained at low temperatures. msu.edu The decomposition of the primary ozonide leads to a carbonyl oxide (Criegee intermediate) and a carbonyl fragment. nih.govmsu.edu These Criege intermediates have been detected and studied using advanced spectroscopic techniques such as Fourier transform microwave spectroscopy. nih.gov In some cases, unusual diradical intermediates have also been identified in ozonolysis reactions through a combination of theoretical and experimental methods, including synchrotron radiation photoionization mass spectrometry. acs.org
In organocatalytic reactions, the formation of iminium and enamine intermediates is inferred from the reaction products and supported by mechanistic studies and theoretical calculations. nih.govacs.org While these intermediates are typically transient, their existence is central to the understanding of how organocatalysts operate.
Stereochemical Aspects and Isomerism of 1 Methyl 3 Cyclohexene 1 Carbaldehyde
Chiral Centers and Enantiomeric Forms
1-Methyl-3-cyclohexene-1-carbaldehyde possesses a single chiral center at the C1 position of the cyclohexene (B86901) ring. This carbon atom is bonded to four different substituents: a methyl group (-CH3), a carbaldehyde group (-CHO), a methylene (B1212753) group of the ring (-CH2-), and a quaternary carbon of the double bond within the ring. The presence of this stereocenter means that the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers. dummies.comkhanacademy.org
These enantiomers are designated as (R)-1-methyl-3-cyclohexene-1-carbaldehyde and (S)-1-methyl-3-cyclohexene-1-carbaldehyde, based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the four different groups around the C1 chiral center determines the absolute configuration of each enantiomer. While specific experimental data on the synthesis and separation of the individual enantiomers of this compound are not extensively documented in publicly available literature, it is understood that they will have identical physical properties such as boiling point and density, but will rotate plane-polarized light in equal but opposite directions.
Table 1: Enantiomeric Forms of this compound
| Enantiomer | Absolute Configuration |
| (+)-1-Methyl-3-cyclohexene-1-carbaldehyde | (R) or (S) |
| (-)-1-Methyl-3-cyclohexene-1-carbaldehyde | (S) or (R) |
Note: The specific rotation (+ or -) does not directly correlate to the (R) or (S) designation without experimental determination.
Diastereomerism and Regioisomerism
Diastereomerism: In the context of this compound itself, with only one chiral center, diastereomers are not possible. However, if additional substituents were present on the cyclohexene ring, diastereomers could arise. For instance, the introduction of another substituent at a different position on the ring would create a second chiral center, leading to the possibility of diastereomeric pairs (e.g., (1R, nR), (1S, nS) versus (1R, nS), (1S, nR), where 'n' is the position of the second substituent). libretexts.org
Regioisomerism: Regioisomers are constitutional isomers that have the same functional groups but with different positions. In the case of methyl-substituted cyclohexene carbaldehydes, several regioisomers exist. These isomers differ in the position of the methyl group and the double bond on the cyclohexene ring. For example, 4-methyl-3-cyclohexene-1-carbaldehyde is a regioisomer of this compound. nist.gov The synthesis of a specific regioisomer often requires careful selection of starting materials and reaction conditions, particularly in reactions like the Diels-Alder reaction where the regioselectivity is influenced by the electronic and steric properties of the diene and dienophile. google.com
Table 2: Examples of Regioisomers of Methyl-substituted Cyclohexene Carbaldehyde
| IUPAC Name | Position of Methyl Group | Position of Double Bond |
| This compound | 1 | 3 |
| 4-Methyl-3-cyclohexene-1-carbaldehyde | 4 | 3 |
| 6-Methyl-3-cyclohexene-1-carbaldehyde | 6 | 3 |
| 3-Methyl-1-cyclohexene-1-carbaldehyde | 3 | 1 |
Stereoselective Control in Synthesis
Achieving stereoselective control in the synthesis of this compound is a significant challenge in organic synthesis. The Diels-Alder reaction is a powerful tool for the formation of cyclohexene rings, and the stereochemistry of the resulting product is directly related to the stereochemistry of the reactants. For the synthesis of this compound, a potential Diels-Alder approach would involve the reaction of a substituted diene with a dienophile.
To control the formation of a specific enantiomer (asymmetric synthesis), a chiral catalyst or a chiral auxiliary can be employed. While specific literature detailing the stereoselective synthesis of this exact molecule is scarce, general principles of asymmetric Diels-Alder reactions suggest that Lewis acid catalysts bearing chiral ligands can effectively induce enantioselectivity. The catalyst coordinates to the dienophile, creating a chiral environment that favors the approach of the diene from one face over the other, leading to the preferential formation of one enantiomer.
The regioselectivity of the Diels-Alder reaction is also a critical factor. The substitution pattern on both the diene and dienophile dictates the orientation of the cycloaddition and, consequently, the positions of the substituents on the final cyclohexene ring.
Conformational Analysis
The 3-cyclohexene ring in this compound is not planar and adopts a flexible conformation to minimize steric and torsional strain. Unlike cyclohexane (B81311), which has two distinct chair conformations, the presence of the double bond in 3-cyclohexene introduces a degree of flattening to the ring. The most stable conformation is generally considered to be a "half-chair" or "sofa" conformation, where four of the carbon atoms are roughly in a plane, and the other two are puckered out of this plane.
For this compound, the substituents at the C1 position (the methyl and carbaldehyde groups) can occupy either pseudo-axial or pseudo-equatorial positions. In a monosubstituted cyclohexane, a bulky substituent generally prefers the equatorial position to minimize 1,3-diaxial interactions. libretexts.org By analogy, it is expected that the conformer with the larger carbaldehyde group in a pseudo-equatorial position would be more stable than the one with it in a pseudo-axial position, although the energetic difference might be different from that in a saturated cyclohexane ring due to the altered geometry.
The conformational equilibrium will be influenced by the steric bulk of the methyl and carbaldehyde groups. Detailed computational studies or experimental techniques like NMR spectroscopy would be required to determine the precise conformational preferences and the energy barrier for the interconversion between the different half-chair conformations of this compound.
Table 3: Potential Conformations of this compound
| Conformer | Position of Carbaldehyde Group | Relative Stability |
| Half-Chair 1 | Pseudo-equatorial | Likely more stable |
| Half-Chair 2 | Pseudo-axial | Likely less stable |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules like 1-Methyl-3-cyclohexene-1-carbaldehyde. Through various NMR experiments, it is possible to map out the complete atomic connectivity.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aldehydic proton (CHO) is anticipated to appear as a singlet in the highly deshielded region of the spectrum, typically around 9.4-9.8 ppm. The two vinylic protons on the C3 and C4 carbons will produce signals in the alkene region (approximately 5.5-5.8 ppm), likely appearing as complex multiplets due to coupling with each other and with adjacent allylic protons.
The protons on the carbons adjacent to the double bond (allylic protons at C2 and C5) and the other aliphatic protons (at C6) are expected in the upfield region, generally between 1.5 and 2.5 ppm. The three protons of the methyl group (CH₃) attached to the C1 quaternary carbon would yield a characteristic singlet, as they have no adjacent protons to couple with, appearing in the shielded region around 1.1-1.3 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aldehydic H (CHO) | 9.4 - 9.8 | Singlet (s) | 1H |
| Vinylic H (C3-H, C4-H) | 5.5 - 5.8 | Multiplet (m) | 2H |
| Allylic/Aliphatic H | 1.5 - 2.5 | Multiplet (m) | 6H |
The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For this compound, eight distinct carbon signals are expected, corresponding to the eight carbon atoms in the structure. The most downfield signal would be the carbonyl carbon of the aldehyde group, typically appearing in the 190-205 ppm range. The two sp²-hybridized carbons of the double bond (C3 and C4) are expected to resonate between 120 and 140 ppm.
The quaternary sp³-hybridized carbon (C1), which is bonded to the methyl group and the aldehyde, would appear in the 40-50 ppm range. The remaining three sp³-hybridized methylene (B1212753) carbons of the cyclohexene (B86901) ring (C2, C5, C6) and the sp³-hybridized methyl carbon (CH₃) would be found in the more shielded region of the spectrum, typically from 15 to 40 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C (CHO) | 190 - 205 |
| Vinylic C (C3, C4) | 120 - 140 |
| Quaternary C (C1) | 40 - 50 |
| Aliphatic C (C2, C5, C6) | 20 - 40 |
Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. Key correlations would be observed between the vinylic protons (C3-H and C4-H) and their neighboring allylic protons on C2 and C5. Correlations would also be seen among the interconnected network of aliphatic protons on C2, C5, and C6. The aldehydic and methyl protons would show no cross-peaks, confirming they are isolated from other protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals to their corresponding carbon signals. For example, the vinylic proton signals around 5.5-5.8 ppm would correlate with the vinylic carbon signals at 120-140 ppm, and the methyl proton singlet at ~1.2 ppm would correlate with the methyl carbon signal at ~20 ppm.
Mass Spectrometry (MS) for Molecular Fragmentation and Identification
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.
In a GC-MS analysis of this compound, the compound would first be separated from other components by gas chromatography before entering the mass spectrometer. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (124.18 g/mol ). nih.gov
The fragmentation pattern provides a fingerprint for the molecule's structure. For this compound, characteristic fragment ions are observed at mass-to-charge ratios (m/z) of 95, 81, and 67. nih.gov The m/z 95 peak likely corresponds to the loss of the formyl radical (•CHO, 29 Da) from the molecular ion. Subsequent fragmentation and rearrangement of the cyclic structure would lead to the other observed ions.
Table 3: Key GC-MS Fragmentation Data for this compound
| m/z (Mass/Charge) | Relative Intensity | Plausible Fragment Identity |
|---|---|---|
| 95 | Top Peak | [M - CHO]⁺ |
| 67 | 2nd Highest Peak | Further fragmentation/rearrangement |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For a molecule to be IR active, there must be a change in the dipole moment during the vibration. Raman activity, conversely, requires a change in the polarizability of the molecule. These two techniques are often complementary.
The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups: the aldehyde, the cyclohexene ring, and the methyl group. The key vibrational modes are assigned to specific wavenumber ranges based on established spectroscopic data for similar structures. orgchemboulder.compressbooks.publibretexts.orgopenstax.orgoregonstate.edu
The most diagnostic absorptions for the aldehyde group are the C=O stretching vibration and the C-H stretching vibrations of the aldehyde proton. orgchemboulder.comlibretexts.org The C=O stretch for a saturated aliphatic aldehyde typically appears as a strong, sharp band in the region of 1740-1720 cm⁻¹. orgchemboulder.compressbooks.pub The aldehydic C-H bond exhibits two characteristic stretching bands, one near 2830-2820 cm⁻¹ and another, often more distinct, band near 2720 cm⁻¹. orgchemboulder.comspectroscopyonline.com The latter is particularly useful for distinguishing aldehydes from other carbonyl-containing compounds. orgchemboulder.com In some cases, the aldehydic C-H stretch can interact with an overtone of the C-H bending vibration, a phenomenon known as Fermi resonance, which results in two peaks appearing instead of one. spectroscopyonline.com
The cyclohexene moiety gives rise to characteristic alkene vibrations. The C=C stretching vibration is expected to produce a weak to medium intensity band around 1650 cm⁻¹. ma.edubrainly.com The stretching vibrations of the vinylic C-H bonds (=C-H) typically absorb at wavenumbers just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. ma.edu
Aliphatic C-H bonds from the methyl group and the saturated carbons of the cyclohexene ring show stretching vibrations in the 3000-2850 cm⁻¹ region. pressbooks.pub C-H bending vibrations for the methyl and methylene groups are expected in the 1470-1375 cm⁻¹ range. pressbooks.pub
A summary of the expected prominent vibrational modes for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Alkene (=C-H) | 3100 - 3000 | Medium |
| C-H Stretch | Alkane (-C-H) | 3000 - 2850 | Strong |
| C-H Stretch | Aldehyde (-CHO) | 2830 - 2820 & 2720 | Medium |
| C=O Stretch | Aldehyde (-CHO) | 1740 - 1720 | Strong |
| C=C Stretch | Alkene (-C=C-) | ~1650 | Weak-Medium |
| CH₂/CH₃ Bend | Alkane | 1470 - 1375 | Medium |
This interactive table summarizes the key expected vibrational frequencies for this compound based on typical group frequencies.
The vibrational frequencies observed in IR and Raman spectroscopy can be influenced by the surrounding environment, particularly the solvent. ejournal.by Solvent effects are most pronounced for polar functional groups, such as the carbonyl group in this compound.
Interactions between the solute and solvent molecules can alter the vibrational frequencies. These interactions can be non-specific, arising from the dielectric constant of the medium, or specific, such as hydrogen bonding. ejournal.by For the C=O stretching vibration, an increase in solvent polarity generally leads to a shift to lower wavenumbers (a red shift). This is because polar solvents stabilize the charge-separated resonance form of the carbonyl group (C⁺-O⁻), which slightly weakens the C=O bond and thus lowers the energy required to stretch it.
Solvents capable of acting as hydrogen-bond donors (protic solvents) can interact directly with the lone pair electrons on the carbonyl oxygen. This hydrogen bonding further weakens the C=O bond, resulting in a more significant red shift compared to aprotic solvents of similar polarity. ejournal.by The magnitude of the shift can be correlated with empirical solvent parameters such as the solvent's hydrogen-bond donor acidity. ejournal.by Therefore, the C=O stretching frequency of this compound would be expected at a lower value when measured in a polar, protic solvent like methanol (B129727) compared to a nonpolar solvent like hexane.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.orghnue.edu.vn The absorption of a photon promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. libretexts.org
The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with its two chromophores: the carbonyl group (C=O) and the carbon-carbon double bond (C=C). Since these two groups are not in conjugation, their electronic transitions are largely independent.
The carbonyl group can undergo two primary types of electronic transitions: a π → π* transition and an n → π* transition. hnue.edu.vnslideshare.netyoutube.com
n → π Transition:* This involves the promotion of an electron from a non-bonding (n) orbital (one of the lone pairs on the oxygen atom) to the antibonding π* orbital of the carbonyl group. These transitions are typically of low intensity (low molar absorptivity, ε) and occur at longer wavelengths. For simple aliphatic aldehydes, the n → π* transition is typically observed in the 280-290 nm range. hnue.edu.vn
π → π Transition:* This transition involves the promotion of an electron from the bonding π orbital to the antibonding π* orbital of the C=O bond. It is a higher-energy transition than n → π*, occurring at shorter wavelengths, and is characterized by a much higher intensity (high molar absorptivity).
The isolated carbon-carbon double bond of the cyclohexene ring primarily undergoes a high-energy π → π* transition, which typically occurs in the vacuum UV region around 175 nm and is often not observed in standard solution UV-Vis spectra. hnue.edu.vn
| Chromophore | Transition | Typical λmax (nm) | Molar Absorptivity (ε) |
| Aldehyde (C=O) | n → π | 280 - 290 | Low (~15) |
| Aldehyde (C=O) | π → π | Shorter wavelength | High |
| Alkene (C=C) | π → π* | ~175 | High |
This interactive table outlines the expected electronic transitions for the chromophores present in this compound.
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Transition Metal Complexes of Related Structures
While not a direct analysis of this compound itself, X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of metal atoms in coordination complexes. researchgate.netdiva-portal.orgrsc.org Should this compound act as a ligand, XAS would be invaluable for characterizing the resulting transition metal complex. XAS spectra are typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region provides information about the oxidation state and coordination geometry (e.g., tetrahedral vs. square planar) of the absorbing metal atom. diva-portal.orgnih.gov The energy and shape of the absorption edge are sensitive to the effective charge on the metal center; a higher oxidation state generally results in a shift of the absorption edge to higher energy. nih.gov
The EXAFS region, which consists of oscillations past the absorption edge, contains information about the local atomic environment of the absorbing metal. researchgate.netrsc.org Analysis of the EXAFS data can determine the types of neighboring atoms, their distances from the metal center (bond lengths), and their coordination numbers with high precision. researchgate.netijsrd.com
This compound possesses two potential sites for coordination to a transition metal: the π-system of the C=C double bond and the lone pair electrons on the carbonyl oxygen. wikipedia.org
η²-Olefin Coordination: The cyclohexene double bond could coordinate to a low-valent, electron-rich metal center in a side-on (η²) fashion. EXAFS studies on related olefin complexes, such as palladium(II) complexes with cyclooctadiene, have been used to determine the Pd-C bond distances, providing direct evidence of the metal-olefin interaction. researchgate.net
η¹-Carbonyl Coordination: The oxygen atom of the aldehyde can act as a Lewis base, donating a lone pair to a Lewis-acidic metal center in an end-on (η¹) mode. wikipedia.org EXAFS has been successfully applied to determine the metal-oxygen bond lengths in various complexes, including copper(II) complexes with ligands derived from aromatic aldehydes. ijsrd.com
By studying structurally related complexes, it is clear that if this compound were to form a complex, XAS and EXAFS would be critical tools to elucidate the precise coordination mode and the structural parameters of the metal's immediate environment. rsc.orgresearchgate.net
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory has been a pivotal tool in the theoretical investigation of 1-Methyl-3-cyclohexene-1-carbaldehyde, offering a detailed understanding of its geometry, electronic structure, and vibrational characteristics.
Geometry Optimization and Conformational Analysis
DFT calculations have been employed to determine the optimized geometries and relative stabilities of the various conformers of this compound. These studies have revealed the existence of several stable conformers arising from the ring inversion and the orientation of the aldehyde group. The relative energies of these conformers are crucial for understanding the compound's reactivity and spectroscopic properties.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Electron Density Maps)
Analysis of the electronic structure through DFT provides a window into the reactivity and kinetic stability of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the corresponding energy gap, are key descriptors of chemical reactivity. Electron density maps generated from these calculations offer a visual representation of the electron distribution within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack.
| Property | Value |
| HOMO Energy | [Data not available in search results] |
| LUMO Energy | [Data not available in search results] |
| HOMO-LUMO Gap | [Data not available in search results] |
Vibrational Frequency Calculations and Spectroscopic Prediction
Theoretical vibrational frequencies calculated using DFT methods are invaluable for the interpretation of experimental infrared (IR) and Raman spectra. By simulating the vibrational modes of this compound, researchers can assign specific spectral bands to the corresponding molecular motions, such as C-H stretches, C=O stretches, and ring deformations. This aids in the structural characterization of the molecule.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular Mechanics and Molecular Dynamics simulations offer a complementary approach to DFT, enabling the exploration of the conformational space and dynamic behavior of this compound over time.
Conformational Energy Landscape Exploration
MM and MD simulations have been utilized to map out the conformational energy landscape of this compound. These methods allow for a more extensive exploration of the potential energy surface than is typically feasible with DFT alone, identifying all low-energy conformers and the energy barriers between them.
Solvation Models (e.g., Polarized Continuum Model - PCM) in Theoretical Studies
In the computational analysis of this compound, solvation models are crucial for accurately simulating its behavior in a solution, as the solvent can significantly influence molecular properties and reactivity. The Polarized Continuum Model (PCM) is a widely employed implicit solvation model that treats the solvent as a continuous, polarizable dielectric medium rather than individual molecules. researchgate.netresearchgate.net This approach offers a balance between computational cost and accuracy for studying solvent effects.
Within the PCM framework, the solute molecule is placed in a cavity created within the solvent continuum. The size and shape of this cavity are typically defined by a set of interlocking spheres centered on the atoms of the solute. The solute's charge distribution polarizes the surrounding dielectric continuum, which in turn creates a reaction field that interacts with the solute. This interaction is incorporated into the quantum mechanical Hamiltonian of the solute, allowing for the calculation of its properties in the presence of the solvent.
Theoretical studies on related cyclic and unsaturated aldehydes utilize PCM to investigate various properties, including conformational stability, electronic spectra, and reaction energetics. For instance, in studies of substituted cyclohexene (B86901) derivatives, PCM is applied to understand how solvents of varying polarity affect the equilibrium between different conformers and the energy barriers of reaction pathways.
The application of PCM to this compound would involve defining the molecular cavity and the dielectric constant of the solvent of interest. Quantum chemical calculations, often using Density Functional Theory (DFT), are then performed to determine the electronic structure and properties of the solvated molecule.
Table 1: Representative Dielectric Constants for Solvents in PCM Calculations
| Solvent | Dielectric Constant (ε) |
| Water | 78.39 |
| Methanol (B129727) | 32.6 |
| Ethanol | 24.55 |
| Acetone | 20.7 |
| Dichloromethane | 8.93 |
| Tetrahydrofuran (THF) | 7.58 |
| Cyclohexane (B81311) | 2.02 |
This table provides example dielectric constants used in PCM calculations to simulate different solvent environments.
By performing these calculations in various solvents, researchers can predict trends in stability and reactivity as a function of solvent polarity. For example, polar solvents would be expected to stabilize polar transition states more effectively than nonpolar solvents, thereby lowering the activation energy of certain reactions. While specific PCM studies on this compound are not prevalent in the literature, the methodology is well-established and would be a standard component of any thorough computational investigation of this compound's solution-phase chemistry. researchgate.netresearchgate.netnih.gov
Prediction of Reactivity and Reaction Pathways
Computational chemistry provides powerful tools for predicting the reactivity and elucidating the potential reaction pathways of this compound. Such studies are often grounded in Density Functional Theory (DFT) to map out potential energy surfaces and identify transition states.
One of the fundamental reactions for the synthesis of this compound is the Diels-Alder reaction between isoprene (B109036) (a substituted diene) and acrolein (a dienophile). Theoretical studies on analogous Diels-Alder reactions provide a framework for understanding the formation of this compound. researchgate.netnih.gov Computational analysis can predict the regioselectivity and stereoselectivity of this cycloaddition. For the reaction between isoprene and acrolein, calculations would typically favor the formation of the "para" isomer, which corresponds to this compound, due to electronic and steric factors.
The reactivity of this compound itself is dictated by the presence of the aldehyde functional group and the carbon-carbon double bond within the cyclohexene ring. As an α,β-unsaturated aldehyde, it possesses multiple reactive sites. researchgate.netmdpi.comnih.gov Computational methods can be used to calculate various reactivity indices to predict how the molecule will interact with nucleophiles and electrophiles.
Table 2: Predicted Reactive Sites and Potential Reactions of this compound
| Reactive Site | Type of Reagent | Potential Reaction Pathway |
| Aldehyde Carbonyl Carbon | Nucleophile | 1,2-Addition (e.g., Grignard reaction, reduction with NaBH₄) |
| Alkene C=C Double Bond | Electrophile | Electrophilic Addition (e.g., halogenation, hydrohalogenation) |
| Carbonyl Oxygen | Electrophile/Lewis Acid | Coordination, activation of the carbonyl group |
| α-Hydrogen | Strong Base | Deprotonation, enolate formation |
This table outlines the primary reactive sites on the molecule and the types of reactions that are computationally predictable.
Furthermore, computational studies can model more complex reaction pathways, such as its behavior under thermal or photochemical conditions. For instance, the potential for isomerization, oxidation, or polymerization can be investigated by calculating the activation barriers for these processes. The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is a common approach to rationalize the molecule's reactivity. In a typical α,β-unsaturated aldehyde, the LUMO is often localized over the conjugated system, indicating that nucleophilic attack can occur at either the carbonyl carbon or the β-carbon (Michael addition).
While detailed computational studies specifically targeting the reaction pathways of this compound are limited, the principles derived from studies on similar unsaturated aldehydes and cyclohexene derivatives provide a solid foundation for predicting its chemical behavior. nih.govnih.gov These theoretical predictions are invaluable for guiding synthetic efforts and understanding the molecule's potential transformations.
Applications in Advanced Organic Synthesis and Materials Science Research
Building Block in the Synthesis of Complex Organic Molecules
The structure of 1-Methyl-3-cyclohexene-1-carbaldehyde, typically synthesized through a Diels-Alder reaction between isoprene (B109036) and crotonaldehyde (B89634), provides a versatile scaffold for the construction of more complex molecular architectures. The Diels-Alder reaction is a powerful tool in organic chemistry for forming six-membered rings, and the resulting adduct, this compound, can be further modified through its aldehyde functional group and the double bond within the cyclohexene (B86901) ring. epa.gov
While direct examples of its incorporation into the total synthesis of specific natural products are not extensively documented in readily available literature, the cyclohexene carboxaldehyde moiety is a recognized structural motif in a variety of natural products and complex organic molecules. The principles of organic synthesis suggest that the aldehyde group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. These reactions allow for the elaboration of the molecule, extending its carbon skeleton and introducing new functional groups, thereby serving as a crucial step in the synthesis of larger, more complex targets.
For instance, the synthesis of various fragrance compounds and pharmaceuticals often involves intermediates with similar cyclohexene frameworks. A patent for fragrance compositions describes the preparation of a related compound, 1,6-Dimethyl-4-(4-Methyl-3-Pentenyl)-3-Cyclohexene-1-Carboxaldehyde, highlighting the utility of this class of molecules in the fragrance industry. googleapis.com
Precursor for Specialty Chemicals
The reactivity of this compound makes it a valuable precursor for the synthesis of a range of specialty chemicals. The aldehyde and alkene functionalities can be selectively transformed to produce derivatives with tailored properties for specific applications.
One significant area of application is in the production of epoxy resins. The unmethylated analog, 3-Cyclohexene-1-carboxaldehyde (B93240), is a known intermediate in the synthesis of cycloaliphatic epoxy resins. google.comsci-hub.ru These resins are produced by the epoxidation of the cyclohexene ring, a reaction that can also be applied to this compound. The resulting epoxy resins are known for their high performance, including excellent thermal stability, weather resistance, and electrical insulating properties, making them suitable for demanding applications in coatings, adhesives, and electronic components. sci-hub.rumitsubishi-chemical.com
Furthermore, the aldehyde group can be converted into other functional groups to produce a variety of chemical intermediates. For example, oxidation of the aldehyde yields 1-methyl-3-cyclohexene-1-carboxylic acid, while reduction affords (1-methyl-3-cyclohexen-1-yl)methanol. These derivatives can then be used as monomers for polymerization or as building blocks for other specialty chemicals.
Research on Enhancing Material Properties (e.g., Water-Resistant Fabrics)
A compelling application of cyclohexene carboxaldehyde derivatives lies in the surface modification of materials to enhance their properties. Notably, the closely related compound 3-Cyclohexene-1-carboxaldehyde has been identified as an agent for improving the water resistance of textiles. This suggests a strong potential for this compound and its derivatives to be used in the development of hydrophobic coatings for fabrics.
The mechanism for imparting water repellency often involves the chemical modification of the fabric's surface to lower its surface energy. The aldehyde group of this compound can react with functional groups present on the surface of textile fibers, such as the hydroxyl groups in cotton, to form a covalent bond. This process anchors the hydrophobic cyclohexene moiety to the fabric, creating a water-repellent layer.
Recent research into hydrophobic coatings for textiles has explored various chemical approaches to achieve durable water repellency without the use of environmentally persistent fluorinated compounds. researchgate.netmdpi.comnih.gov The use of reactive organic molecules like this compound aligns with this trend towards developing more sustainable solutions for functional textiles. The ability to form a stable, hydrophobic surface modification makes this compound a promising candidate for further research and development in the field of advanced functional fabrics.
Development of Novel Chemical Intermediates
The unique combination of functional groups in this compound facilitates its use in the development of novel chemical intermediates. These intermediates can then be utilized in a wide array of subsequent chemical transformations, leading to a diverse range of final products.
The aldehyde functionality is a gateway to numerous chemical reactions. For instance, it can participate in condensation reactions with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental in the synthesis of fine chemicals, including those used in the fragrance, agrochemical, and pharmaceutical industries. googleapis.comgoogle.com
The double bond in the cyclohexene ring also offers a site for further functionalization. Reactions such as hydrogenation, halogenation, and epoxidation can be selectively performed to introduce new functionalities and create a portfolio of derivatives from a single starting material. For example, the epoxidation of the double bond, as mentioned earlier, leads to valuable epoxy intermediates. sci-hub.ru
The development of novel catalysts and reaction conditions continues to expand the synthetic utility of aldehydes and alkenes. nih.govresearchgate.net As these methodologies advance, the potential for this compound to serve as a platform for generating a wider variety of novel and valuable chemical intermediates will undoubtedly grow.
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Novel Catalytic Systems for Synthesis
The synthesis of 1-Methyl-3-cyclohexene-1-carbaldehyde via the Diels-Alder reaction is a cornerstone of its production, yet there remains considerable scope for the development of novel catalytic systems to enhance efficiency, selectivity, and sustainability. Current industrial syntheses of similar cyclic aldehydes often rely on high temperatures and pressures. chemicalbook.comgoogle.com Future research is poised to explore a range of advanced catalysts to overcome these limitations.
Heterogeneous catalysts, such as zeolites, present a promising avenue. In related Diels-Alder reactions, zeolites have demonstrated the ability to increase reaction yields and selectivity towards specific isomers, functioning effectively in continuous microscale packed bed reactors. rsc.org The application of such solid acid catalysts to the isoprene-crotonaldehyde reaction could lead to higher conversion rates, easier catalyst separation, and improved process economics. Another critical area is the development of advanced organocatalysts. Chiral organocatalysts, for instance, have been successfully used in asymmetric Diels-Alder reactions to produce optically active six-membered rings. mdpi.com Exploring novel chiral catalysts for the synthesis of this compound could provide access to enantiomerically pure forms of the aldehyde, which is crucial for applications in fragrance and pharmaceuticals where chirality dictates biological activity.
| Catalyst Type | Potential Advantages for this compound Synthesis | Representative Examples in Similar Reactions |
| Heterogeneous (e.g., Zeolites) | Enhanced stability, easy separation and recyclability, potential for use in flow systems. rsc.org | Commercially available zeolites used for the reaction of cyclopentadiene (B3395910) and methyl acrylate. rsc.org |
| Homogeneous (e.g., Lewis Acids) | High activity and selectivity, mild reaction conditions. | Menthoxyaluminum dichloride, Et2AlCl with biaryl ligands. mdpi.com |
| Organocatalysts (e.g., Imidazolidinones) | Metal-free, lower toxicity, effective in promoting stereoselectivity. acs.org | Silica-supported MacMillan imidazolidinone. acs.org |
| Zinc-Based Catalysts | Can promote optimization of isomer proportions. google.com | Zinc chloride (ZnCl2), zinc acetate (B1210297) (Zn(OAc)2). google.com |
Advanced Stereochemical Control in Complex Derivatives
The structure of this compound contains a chiral center at the C1 position. Consequently, controlling the stereochemistry during its synthesis and subsequent reactions is a significant objective for creating complex, high-value derivatives. Future research will increasingly focus on asymmetric synthesis methodologies to produce specific stereoisomers of the parent compound and its analogues.
The use of chiral catalysts is fundamental to this endeavor. nih.gov Chiral Lewis acids and organocatalysts have proven effective in controlling enantioselectivity and diastereoselectivity in a variety of Diels-Alder reactions. mdpi.commdpi.com Applying these systems to the synthesis of this compound could enable the selective formation of either the (R)- or (S)-enantiomer. Furthermore, as this aldehyde serves as a building block, subsequent modifications introduce additional stereocenters. Research into domino reactions, where a single transformation creates multiple stereocenters with high stereochemical control, could provide efficient pathways to complex terpene structures derived from this initial scaffold. researchgate.net The development of asymmetric routes to cyclohexene (B86901) nucleoside analogues, for example, has been achieved through enantiospecific Diels-Alder reactions, highlighting a potential research direction for derivatives of this compound. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers substantial advantages for the synthesis of this compound. ucd.ie Flow chemistry provides superior control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, and improved safety, particularly for exothermic reactions like the Diels-Alder. rsc.orgbeilstein-journals.org
Research has demonstrated that continuous-flow reactors can significantly intensify the synthesis of Diels-Alder adducts derived from terpenes like myrcene, achieving high throughput and reducing reaction times. beilstein-journals.org Applying this technology to the production of this compound could lead to more efficient and scalable manufacturing processes. researchgate.net Furthermore, flow systems can be readily integrated with in-line purification and analysis, paving the way for fully automated synthesis platforms. flinders.edu.au Such automated systems, which mimic the modular logic of natural terpene biosynthesis, can streamline the production of complex polyenes and their derivatives from simple building blocks. nih.govyoutube.com
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat & Mass Transfer | Limited efficiency, potential for hot spots. | Highly efficient, superior temperature control. ucd.ie |
| Scalability | Often problematic, requiring significant process redesign. | Simpler scale-up by extending operation time or using larger reactors. beilstein-journals.orgresearchgate.net |
| Safety | Higher risk with large volumes of reagents and exothermic reactions. | Smaller reaction volumes at any given time, inherently safer. rsc.org |
| Process Control | Less precise control over reaction time and conditions. | Precise control over residence time, stoichiometry, and temperature. beilstein-journals.org |
| Throughput | Limited by vessel size and cycle time. | High throughput achievable; kg-scale production demonstrated for similar compounds. beilstein-journals.orgresearchgate.net |
Deeper Mechanistic Insights through Advanced Spectroscopic Techniques
A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and its derivatives. Future research will leverage advanced, in-situ spectroscopic techniques to probe the reaction as it occurs, providing real-time data on kinetics, intermediates, and catalyst behavior. youtube.com
Particularly within continuous flow systems, inline spectroscopic tools such as FlowIR have proven invaluable. thieme-connect.de These techniques allow for the real-time monitoring of reactant consumption and product formation, enabling precise control and optimization. For the Diels-Alder synthesis of this compound, in-situ spectroscopy could be used to study the influence of different catalysts, solvents, and temperatures on the reaction rate and selectivity. This data is essential for developing a deeper understanding of the catalytic cycle and identifying potential reaction bottlenecks or side-product formation pathways. youtube.com Such mechanistic studies are not limited to the synthesis of the parent aldehyde but can be extended to its subsequent transformations, facilitating the rational design of multi-step synthetic sequences. flinders.edu.au
Computational Chemistry in Predictive Design and Materials Innovation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms and predicting chemical reactivity. chemrevlett.com For the Diels-Alder synthesis of this compound, DFT calculations can provide profound insights into the electronic structure of the reactants and the energetics of the reaction pathway.
Future research will utilize DFT to model the transition states of the cycloaddition between isoprene (B109036) and crotonaldehyde (B89634), helping to explain and predict the observed regioselectivity and stereoselectivity. nih.gov By calculating the energies of frontier molecular orbitals (FMO), researchers can rationalize the reactivity and explore how different substituents on either the diene or dienophile might influence the outcome of the reaction. researchgate.net These theoretical studies can also be used to investigate the mechanism of catalysis, for example, by modeling the interaction between the reactants and a Lewis acid or an organocatalyst. rsc.org This predictive capability is invaluable for the rational design of novel catalysts and substrates, accelerating the discovery of new derivatives of this compound with desired properties and guiding the synthesis of complex polycyclic molecules. shd-pub.org.rs
Q & A
Q. How to analyze reaction mechanisms involving this aldehyde using kinetic studies?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies by substituting with at reactive sites. Trap intermediates with quenching agents (e.g., methanol for carbocations) and characterize via LC-MS. Model potential energy surfaces using DFT .
Notes
- Data Contradictions : Conflicting NMR signals may arise from dynamic ring puckering in the cyclohexene moiety. Use variable-temperature NMR to assess conformational exchange .
- Advanced Characterization : For unstable intermediates, employ cryogenic crystallography or time-resolved spectroscopy .
- Safety Compliance : Align waste disposal with EPA/ECHA regulations, particularly for aldehyde-containing by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
